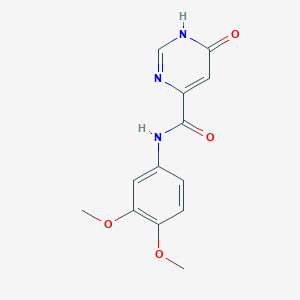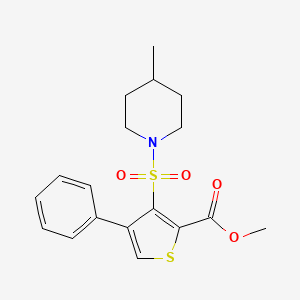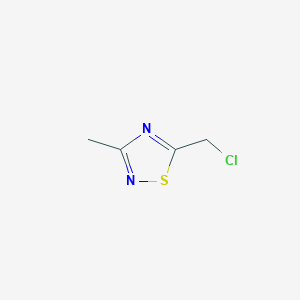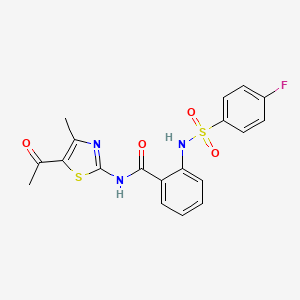![molecular formula C27H30ClN5O3 B2432384 N-cyclohexyl-4-isobutyl-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tétrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223820-63-0](/img/structure/B2432384.png)
N-cyclohexyl-4-isobutyl-2-(3-chlorobenzyl)-1,5-dioxo-1,2,4,5-tétrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30ClN5O3 and its molecular weight is 508.02. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés triazoles ont été étudiés pour leurs propriétés antibactériennes. Le composé en question peut présenter des effets antimicrobiens contre diverses souches bactériennes. Les chercheurs pourraient explorer son mécanisme d'action, son efficacité et son utilisation potentielle dans la lutte contre les agents pathogènes multirésistants .
- Compte tenu de la présence du noyau triazole, ce composé pourrait également posséder une activité antifongique. L'étude de son efficacité contre les infections fongiques pourrait être une voie de recherche précieuse .
- Les triazoles ont été étudiés comme agents antiviraux potentiels. Les chercheurs pourraient évaluer si ce composé présente des effets inhibiteurs contre des virus spécifiques. Comprendre son mode d'action et ses applications cliniques potentielles serait crucial .
- Certains dérivés triazoles présentent des propriétés antioxydantes. Étudier si ce composé peut piéger les radicaux libres et protéger les cellules des dommages oxydatifs serait pertinent .
- Les triazoles ont été explorés pour leur potentiel anti-inflammatoire. Les chercheurs pourraient étudier si ce composé module les voies inflammatoires et contribue à réduire l'inflammation .
- L'échafaudage triazole a été incorporé dans divers agents anticancéreux. Les chercheurs pourraient explorer si ce composé présente des effets cytotoxiques contre les cellules cancéreuses, sa sélectivité et ses mécanismes d'action potentiels .
Activité Antibactérienne
Potentiel Antifongique
Propriétés Antivirales
Activité Antioxydante
Effets Anti-Inflammatoires
Recherche Anticancéreuse
En résumé, la structure triazole de ce composé ouvre un large éventail de possibilités d'exploration scientifique, des applications antibactériennes et antifongiques aux propriétés antivirales et anticancéreuses potentielles. Des études supplémentaires sont nécessaires pour découvrir tout son potentiel thérapeutique et ses mécanismes d'action . . N'hésitez pas à me demander si vous avez besoin d'informations plus détaillées sur une application spécifique ! 😊
Mécanisme D'action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in the case of the A2B receptor . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by acting as an antagonist of the A2B receptor, this compound could potentially inhibit these pathways and their downstream effects .
Pharmacokinetics
Similar compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been studied, and their in silico admet profiles have been summarized
Result of Action
The antagonistic action of this compound on the A2B receptor could potentially result in anticancer activity . By blocking the A2B receptor, the compound may inhibit the release of angiogenic factors and thus the growth of tumors . In addition, the compound could potentially influence the balance of pro-apoptotic and pro-oncogenic proteins, such as Bcl-2-associated X protein (BAX) and Bcl-2 .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the concentration of adenosine in the local environment, as the A2B receptor requires a high level of adenosine for activation Other factors could include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the tumor microenvironment
Analyse Biochimique
Biochemical Properties
Triazoloquinazolines, including 2-[(3-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Cellular Effects
Related triazoloquinazoline derivatives have shown promising anticancer activities against various cancer cell lines, such as HepG2, HCT-116, and MCF-7 .
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-12-11-19(24(34)29-21-9-4-3-5-10-21)14-23(22)33-26(31)30-32(27(33)36)16-18-7-6-8-20(28)13-18/h6-8,11-14,17,21H,3-5,9-10,15-16H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFKTAAXUOHXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2432303.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2432304.png)
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![1-Ethyl-3-methyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2432306.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)


![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

